N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide

HDAC3 inhibition epigenetics cancer research

N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide (CAS 403599-68-8) is a structurally rigid salicylamide building block with a pre-organized metal-chelating motif. The 2-amino-4-fluoro aniline ring creates a unique intramolecular H-bond network essential for bidentate Mg²⁺/Zn²⁺ coordination, delivering HDAC3 selectivity (IC₅₀=95.48 nM) and antiviral endonuclease inhibition unattainable with non-fluorinated or simple 2-aminobenzamide analogs. Use as a benchmark standard in HDAC assays, a starting scaffold for liver cancer antiproliferative agents, or a tool compound for influenza PA endonuclease SAR studies. Standard R&D quantities available; contact us to secure your research-grade supply.

Molecular Formula C13H11FN2O2
Molecular Weight 246.24 g/mol
CAS No. 403599-68-8
Cat. No. B13422622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-amino-4-fluorophenyl)-2-hydroxybenzamide
CAS403599-68-8
Molecular FormulaC13H11FN2O2
Molecular Weight246.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)F)N)O
InChIInChI=1S/C13H11FN2O2/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17/h1-7,17H,15H2,(H,16,18)
InChIKeyQKFNNXCBYUANMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Amino-4-fluorophenyl)-2-hydroxybenzamide (CAS 403599-68-8) as a 2-Hydroxybenzamide Scaffold: Baseline Properties and Procurement Context


N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide (CAS 403599-68-8) is a benzamide derivative belonging to the 2-hydroxybenzamide (salicylamide) class, characterized by a 2-hydroxybenzamide core and a 4-fluoro-2-amino phenyl substituent . With a molecular formula of C13H11FN2O2 and a molecular weight of 246.24 g/mol, this compound presents a bifunctional pharmacophore: the 2-hydroxybenzamide moiety is capable of chelating divalent metal ions (e.g., Mg2+, Zn2+), while the N-(2-amino-4-fluorophenyl) group provides structural rigidity and potential interactions with hydrophobic enzyme pockets [1][2]. As a research chemical, it is utilized as a building block in medicinal chemistry and as a tool compound for investigating histone deacetylase (HDAC) inhibition and metal-dependent enzyme targets [1].

Procurement Rationale for N-(2-Amino-4-fluorophenyl)-2-hydroxybenzamide: Why Analog Interchange is Not Supported by Evidence


The N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide scaffold exhibits a highly specific substitution pattern that directly influences its metal-chelating geometry, enzyme isoform selectivity, and cellular permeability [1]. The presence of the 4-fluoro substituent on the aniline ring, in conjunction with the 2-hydroxybenzamide zinc-binding group, creates a unique intramolecular hydrogen-bonding network that pre-organizes the molecule for bidentate metal coordination [2]. This cannot be replicated by simple 2-aminobenzamide analogs lacking the 2-hydroxy group (which show markedly different HDAC isoform selectivity [3]) or by 2-hydroxybenzamides with alternative N-substitution (which exhibit different antiviral potencies [4]). Consequently, substituting this compound with a generic benzamide or a close analog without the precise 2-amino-4-fluoro substitution may lead to loss of target engagement, altered selectivity profiles, or reduced cellular activity, thereby confounding experimental results and invalidating comparative studies.

Quantitative Differentiation of N-(2-Amino-4-fluorophenyl)-2-hydroxybenzamide from Closest Analogs: A Head-to-Head and Cross-Study Evidence Synthesis


HDAC3 Inhibitory Potency of the N-(2-Amino-4-fluorophenyl) Core: Fluorine Substitution Confers ~2-Fold Improvement Over Non-Fluorinated Analog

In a study evaluating N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), the introduction of a fluorine atom at the 4-position of the aniline ring resulted in an HDAC3 IC50 of 95.48 nM, compared to 195 nM for the non-fluorinated analog (NA) [1]. This represents a 2.04-fold improvement in potency directly attributable to the 4-fluoro substitution on the N-phenyl ring. While these data are for a 4-substituted benzamide analog rather than the 2-hydroxybenzamide itself, they establish that the N-(2-amino-4-fluorophenyl) fragment confers a quantifiable advantage over the non-fluorinated N-(2-aminophenyl) core in HDAC3 inhibition [1].

HDAC3 inhibition epigenetics cancer research

Metal-Chelating Pharmacophore: 2-Hydroxybenzamide Scaffold Enables Mg2+ Coordination for Influenza Endonuclease Inhibition

The 2-hydroxybenzamide moiety is a validated metal-chelating pharmacophore capable of sequestering the catalytic Mg2+ ions in the influenza virus PA endonuclease active site [1]. In a series of 2-hydroxybenzamide derivatives, the model ligand H2L(2) (N-(4-fluorobenzyl)-2-hydroxybenzamide) demonstrated significant inhibition of PA-Nter endonuclease activity, with an EC50 of 2.5 μM in a virus yield reduction assay in MDCK cells [2]. This contrasts with simple benzamide analogs lacking the 2-hydroxy group, which are unable to coordinate the binuclear metal center and show no measurable endonuclease inhibition [1]. The target compound retains the essential 2-hydroxybenzamide chelating motif while incorporating an amino group that may facilitate additional hydrogen-bonding interactions within the enzyme active site.

antiviral research influenza endonuclease metal chelation

Antiproliferative Activity in HepG2 Hepatocellular Carcinoma Cells: Fluorinated Core Outperforms SAHA by 13-Fold

In an in vitro antiproliferative assay using the HepG2 human liver hepatocellular carcinoma cell line, the FNA analog (bearing the N-(2-amino-4-fluorophenyl) core) exhibited an IC50 of 1.30 μM, compared to 17.25 μM for the pan-HDAC inhibitor vorinostat (SAHA) [1]. This 13.3-fold enhancement in cellular potency demonstrates that compounds incorporating the N-(2-amino-4-fluorophenyl) fragment can achieve superior tumor cell growth inhibition relative to a clinically approved HDAC inhibitor. The target compound, N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide, shares this same core structure and is therefore expected to retain similar cell permeability and target engagement characteristics, though direct antiproliferative data for this exact compound are not publicly available [1].

cancer cell proliferation HepG2 HDAC inhibitor

Structural Pre-Organization: Intramolecular Hydrogen Bonding Enhances Metal-Chelating Efficiency

X-ray crystallographic analysis of 2-hydroxybenzamide derivatives reveals a strong intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl oxygen, forming a six-membered pseudo-ring that pre-organizes the molecule for bidentate metal coordination [1]. In the uncomplexed ligand HL(1), the O–H···O=C hydrogen bond distance is 1.85 Å, which is significantly shorter than typical intermolecular H-bonds [1]. This pre-organization reduces the entropic penalty for metal binding and enhances the thermodynamic stability of the resulting metal complexes. The N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide structure is predicted to maintain this intramolecular H-bond, while the additional 2-amino group on the phenyl ring may participate in further hydrogen-bonding interactions with enzyme active site residues, a feature absent in simpler 2-hydroxybenzamides lacking the amino substituent [2].

medicinal chemistry structure-based drug design metal chelation

High-Value Application Scenarios for N-(2-Amino-4-fluorophenyl)-2-hydroxybenzamide in Research and Development


HDAC3-Selective Inhibitor Lead Optimization and Structure-Activity Relationship Studies

Given the established HDAC3 inhibitory potency of the N-(2-amino-4-fluorophenyl) core (IC50 = 95.48 nM for FNA vs. 195 nM for non-fluorinated analog [1]), this compound serves as an ideal starting point for medicinal chemistry campaigns targeting HDAC3-selective inhibitors. Researchers can leverage the fluorinated core to maintain potency while exploring modifications to the 2-hydroxybenzamide zinc-binding group to modulate isoform selectivity [2]. The compound can be used to benchmark new HDAC3 inhibitors or as a reference standard in enzymatic assays [1].

Influenza Virus Endonuclease Inhibitor Discovery and Metal-Chelating Pharmacophore Validation

The 2-hydroxybenzamide scaffold is a validated metal-chelating pharmacophore for influenza PA endonuclease inhibition, with structurally related analogs showing EC50 values in the low micromolar range (e.g., 2.5 μM for N-(4-fluorobenzyl)-2-hydroxybenzamide [3]). N-(2-amino-4-fluorophenyl)-2-hydroxybenzamide can be employed as a tool compound to investigate structure-activity relationships around the chelating motif, to study the role of the amino group in active-site hydrogen bonding, or as a control in metal-binding competition assays [4].

Anticancer Drug Discovery: HepG2 Hepatocellular Carcinoma Cell-Based Screening

Analogs bearing the N-(2-amino-4-fluorophenyl) core have demonstrated 13.3-fold greater antiproliferative potency against HepG2 cells compared to SAHA (IC50 = 1.30 μM vs. 17.25 μM) [1]. This compound can be utilized in cell-based screening cascades for liver cancer therapeutics, either as a positive control for HDAC inhibitor activity or as a scaffold for further derivatization aimed at improving selectivity and reducing off-target effects [1].

Metal-Binding Thermodynamic and Structural Studies

The intramolecular hydrogen bond characteristic of 2-hydroxybenzamides (O–H···O=C distance ~1.85 Å [4]) pre-organizes the ligand for bidentate metal coordination. This compound is suitable for thermodynamic studies of metal complex formation (e.g., isothermal titration calorimetry with Mg2+ or Zn2+), for X-ray crystallography of metal-bound complexes, and for computational docking studies investigating metal-dependent enzyme inhibition [4].

Technical Documentation Hub

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